molecular formula C7H4Br2ClNO2 B12996881 2-Chloro-3,5-dibromo-6-nitrotoluene

2-Chloro-3,5-dibromo-6-nitrotoluene

Cat. No.: B12996881
M. Wt: 329.37 g/mol
InChI Key: FRJPFDXIGQQIFX-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, methyl, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process can be outlined as follows:

Industrial Production Methods

Industrial production of 1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methyl) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromo-2-chloro-3-methyl-4-(methylsulfonyl)benzene
  • 1,5-Dibromo-3-chloro-2,4-difluorobenzene

Uniqueness

1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical reactions and applications .

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,1H3

InChI Key

FRJPFDXIGQQIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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